5-Acetyl-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
5-Acetyl-1,3-dihydro-2-benzofuran-1-one: is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofurans make them a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the cyclization of aryl acetylenes using transition-metal catalysis has also been employed .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves the use of microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid and efficient synthesis of complex benzofuran compounds with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its anti-tumor and antibacterial properties .
Medicine: Benzofuran derivatives, including this compound, have been explored for their potential therapeutic applications. They have shown promise as anticancer agents and antimicrobial drugs .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their versatile chemical properties make them valuable intermediates in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, some benzofuran derivatives have been found to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- 5-Acetyl-2,3-dihydrobenzo(b)furan
- Ethanone, 1-(2,3-dihydro-5-benzofuranyl)
- 5-acetylcoumaran
- 1-(2,3-Dihydro-5-benzofuranyl)ethanone
- 2,3-Dihydro-5-benzofuranyl methyl Ketone
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone
Uniqueness: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one stands out due to its specific acetyl group at the 5-position, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-acetyl-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)7-2-3-9-8(4-7)5-13-10(9)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNCIWSDIPXYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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